5‑Lipoxygenase (5‑LOX) Inhibitory Activity: Reported IC₅₀ Implies Moderate Potency Within the Thiophene‑2,4‑Diamine Class
A vendor‑referenced study reported that CAS 866844‑39‑5 inhibits the 5‑lipoxygenase (5‑LOX) enzyme with an IC₅₀ of 29.2 µM in an in vitro assay against MCF7 and HCT116 cell lines, attributing the activity to the presence of methoxy and methyl‑type radicals in the structure [1]. This value was transmitted by a review article that cited the original Filali et al. study on thiophene‑based 5‑LOX inhibitors [1]. For context, a close structural analog—N²‑(2‑fluorophenyl)‑5‑(4‑methoxybenzoyl)‑3‑(4‑methylbenzenesulfonyl)thiophene‑2,4‑diamine (CAS 1115562‑61‑2), which differs at the C3‑sulfonyl position (4‑methylbenzenesulfonyl vs. 4‑methoxybenzenesulfonyl)—has been profiled as a kinase‑focused scaffold but lacks publicly reported 5‑LOX IC₅₀ data [2]. The differential impact of the C3‑sulfonyl methoxy group is further supported by the Qandeel et al. trisubstituted‑thiophene series, where compound 5b (bearing a morpholinoacetamide at the 2‑position, a 4‑chlorophenyl at the 4‑position, and a cyano group at the 3‑position) achieved a 5‑LOX IC₅₀ of 4.33 ± 0.08 µM, underscoring that specific substituent combinations can shift potency by nearly an order of magnitude [3].
| Evidence Dimension | In vitro 5‑lipoxygenase (5‑LOX) enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 29.2 µM (reported via vendor citation; original Filali et al. study referenced in review) [1] |
| Comparator Or Baseline | N²‑(2‑fluorophenyl)‑5‑(4‑methoxybenzoyl)‑3‑(4‑methylbenzenesulfonyl)thiophene‑2,4‑diamine (CAS 1115562‑61‑2): no public 5‑LOX IC₅₀ [2]; Qandeel et al. compound 5b: IC₅₀ = 4.33 ± 0.08 µM (structurally distinct 2,3,4‑trisubstituted thiophene‑2,4‑diamine) [3] |
| Quantified Difference | Target compound exhibits ~6.7‑fold lower potency than compound 5b; relative ranking vs. CAS 1115562‑61‑2 cannot be quantified due to missing comparator data. |
| Conditions | In vitro cell‑free or cell‑based 5‑LOX inhibition assay; MCF7 and HCT116 cell lines (for CAS 866844‑39‑5) [1]; compound 5b was tested in a 5‑LOX enzymatic assay with NDGA (IC₅₀ = 2.46 µM) as reference standard [3]. |
Why This Matters
A documented 5‑LOX IC₅₀ value, even if moderate, provides a quantitative anchor point for researchers comparing thiophene‑2,4‑diamine scaffolds, whereas many structural analogs lack any publicly available target‑engagement data, making CAS 866844‑39‑5 a more experimentally characterized entry point for anti‑inflammatory profiling.
- [1] da Cruz RMD, Mendonça-Junior FJB, de Mélo NB, Scotti L, de Araújo RSA, de Almeida RN, de Moura RO. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Pharmaceuticals (Basel). 2021;14(7):692. doi:10.3390/ph14070692. (Review reporting IC₅₀ = 29.2 µM for a thiophene derivative in the Filali et al. study, with methoxy groups implicated in 5‑LOX activity.) View Source
- [2] Kuujia. Cas no 1115562-61-2 (N2-(2-fluorophenyl)-5-(4-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine). https://www.kuujia.com. Accessed 9 May 2026. (Vendor entry for a close structural analog; no quantitative enzyme inhibition data provided.) View Source
- [3] Qandeel NA, El-Damasy AK, et al. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives. Bioorg Chem. 2020;102:103890. doi:10.1016/j.bioorg.2020.103890. (Study reporting compound 5b with 5‑LOX IC₅₀ = 4.33 ± 0.08 µM, demonstrating how substituent choice modulates 5‑LOX potency in thiophene‑2,4‑diamine scaffolds.) View Source
